molecular formula C10H8BrN3O B1265725 Brompyrazon CAS No. 3042-84-0

Brompyrazon

Cat. No.: B1265725
CAS No.: 3042-84-0
M. Wt: 266.09 g/mol
InChI Key: ODNZLRLWXRXPOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Brompyrazon is a selective herbicide . It primarily targets broad-leaved weeds in cereals . The compound’s primary targets are the photosystem II electron transport in the photosynthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of the targeted weeds .

Mode of Action

This compound interacts with its targets by inhibiting the photosystem II electron transport in the photosynthesis pathway . This interaction disrupts the normal photosynthetic process, leading to the death of the targeted weeds

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthesis pathway, specifically the photosystem II electron transport . By inhibiting this pathway, this compound disrupts the energy production process of the targeted weeds, leading to their death . The downstream effects of this disruption include reduced growth and eventual death of the targeted weeds .

Pharmacokinetics

It is known that this compound is moderately soluble in water , which suggests that it can be readily absorbed and distributed in the environment

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the photosynthesis process in the targeted weeds . This disruption leads to reduced growth and eventual death of the weeds

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in water suggests that it can be influenced by environmental factors such as rainfall and soil moisture . Additionally, the efficacy of this compound can be influenced by factors such as the type of weed, the stage of weed growth, and the specific environmental conditions of the area where it is applied

Biochemical Analysis

Biochemical Properties

Brompyrazon plays a significant role in biochemical reactions by inhibiting photosystem II electron transport in the photosynthesis pathway . This inhibition disrupts the normal electron flow, leading to the production of reactive oxygen species and subsequent cellular damage in target weeds. This compound interacts with various biomolecules, including the D1 protein of the photosystem II complex, which is crucial for the herbicide’s mode of action .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting photosynthesis, leading to reduced energy production and growth inhibition . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and altering the expression of stress-responsive genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the D1 protein in the photosystem II complex, inhibiting electron transport and leading to the accumulation of reactive oxygen species . This inhibition results in the disruption of photosynthesis, causing cellular damage and ultimately plant death. This compound also affects enzyme activity by inhibiting key enzymes involved in the photosynthetic electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is moderately soluble in water and has a low oral mammalian toxicity . Over time, the compound may degrade, leading to reduced efficacy and potential changes in its impact on cellular function. Long-term studies have shown that this compound can cause persistent oxidative stress and cellular damage in plants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects, while higher doses can lead to adverse effects such as reproductive and developmental toxicity . Threshold effects have been observed, with significant toxicity occurring at doses exceeding the safe exposure limits .

Metabolic Pathways

This compound is involved in metabolic pathways related to photosynthesis and oxidative stress response. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in mitigating oxidative damage . The compound’s impact on metabolic flux and metabolite levels can lead to altered energy production and stress responses in plants .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites such as the chloroplasts . The compound’s localization and accumulation in specific cellular compartments are crucial for its herbicidal activity .

Subcellular Localization

This compound is primarily localized in the chloroplasts, where it exerts its inhibitory effects on photosystem II . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the chloroplasts . This localization is essential for its function as a selective herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brompyrazon can be synthesized through a multi-step process involving the following key steps:

    Formation of the Pyridazinone Ring: The synthesis begins with the formation of the pyridazinone ring. This can be achieved by reacting hydrazine with a suitable diketone to form the pyridazinone core.

    Bromination: The pyridazinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Brompyrazon undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Brompyrazon has been studied for its applications in various fields:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

5-amino-4-bromo-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNZLRLWXRXPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041685
Record name Brompyrazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3042-84-0
Record name Brompyrazon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3042-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brompyrazon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brompyrazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brompyrazon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMPYRAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1Z5E88G9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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